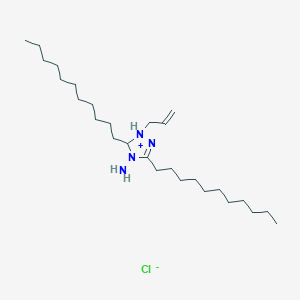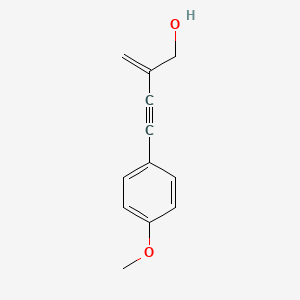
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to a phenyl ring, a methylidene group, and a butyn-1-ol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between acetone and p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions . The reaction typically involves the following steps:
- Preparation of a solution of p-anisaldehyde in acetone.
- Addition of a potassium hydroxide solution to the mixture with continuous stirring.
- Precipitation of the product by adding water to the reaction mixture.
- Filtration, washing, and recrystallization of the solid product from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol has several scientific research applications, including:
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity to produce therapeutic effects .
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetylene: Similar in structure but lacks the butyn-1-ol group.
4-Methoxyphenyl isothiocyanate: Contains an isothiocyanate group instead of the butyn-1-ol structure.
Methedrone: A synthetic cathinone with a methoxyphenyl group but different functional groups and pharmacological properties.
Uniqueness
4-(4-Methoxyphenyl)-2-methylidenebut-3-yn-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
特性
CAS番号 |
60512-54-1 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-methylidenebut-3-yn-1-ol |
InChI |
InChI=1S/C12H12O2/c1-10(9-13)3-4-11-5-7-12(14-2)8-6-11/h5-8,13H,1,9H2,2H3 |
InChIキー |
KIFDZERLQFCZGY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#CC(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
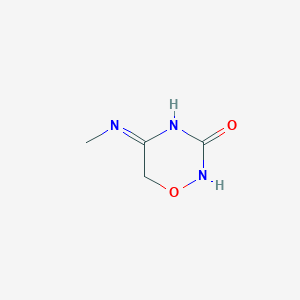
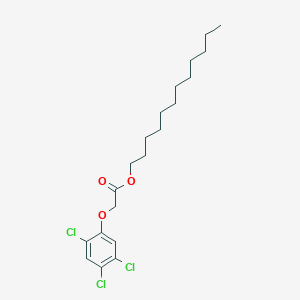
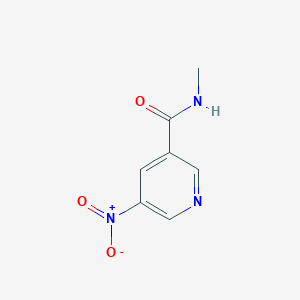
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
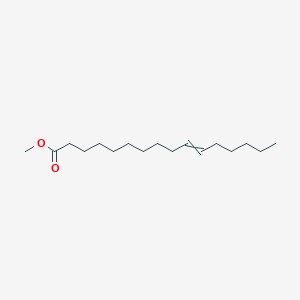

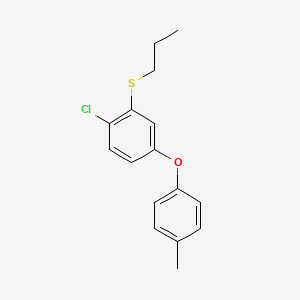
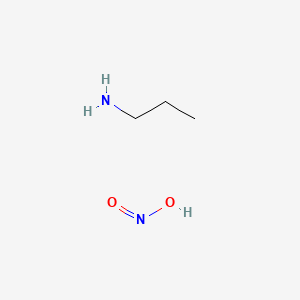
![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)
